molecular formula C16H19N3O2S B2893590 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 1019099-90-1

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No. B2893590
M. Wt: 317.41
InChI Key: RHXFSGIOIBOGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are often used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be quite diverse, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Anticancer Activity

Researchers have designed and synthesized novel thiazolyl-pyrazole derivatives, including structures similar to the query compound, displaying significant anticancer properties. Computational and cytotoxicity screening against human liver carcinoma cell lines demonstrated promising results, highlighting the potential of these compounds as therapeutic agents (Sayed et al., 2019).

Corrosion Inhibition

Pyrazolone derivatives have been investigated for their corrosion inhibition properties on steel in acidic environments. These studies are crucial for industrial applications, such as in the oil and gas sector, where material degradation poses significant challenges. The effectiveness of these compounds as corrosion inhibitors was assessed through electrochemical and surface analysis methods, indicating potential utility in protecting industrial materials (Ansari et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis of isoxazolyl thiazolyl pyrazoles has shown significant antibacterial and antifungal activities. These compounds, developed through multi-step processes, exhibited potent activities against a range of microbial strains, suggesting their potential as novel antimicrobial agents (Mor et al., 2011).

Electrochromic Materials

Poly(2,7-carbazole) derivatives incorporating the thieno[3,4-b]pyrazine structure have been explored for their application in electrochromic cells. These materials, which change color upon electrical stimulation, have potential uses in adaptive camouflage and smart window technologies. The study focused on the synthesis, characterization, and application of these polymers in multicolored electrochromic cells (Beaupré et al., 2009).

Antifungal Activity Against Phytopathogens

Pyrazole derivatives have also been evaluated for their antifungal activities against phytopathogenic fungi, showcasing the role of chemical synthesis in agriculture. The effectiveness of these compounds against various plant pathogens highlights their potential as agricultural fungicides, contributing to crop protection strategies (Vicentini et al., 2007).

Future Directions

Given the diverse pharmacological effects of pyrazole compounds, they continue to be an area of active research. Future directions may include the synthesis of new pyrazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(2)16(20)17-15-12-8-22(21)9-13(12)18-19(15)14-7-5-4-6-11(14)3/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXFSGIOIBOGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

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